molecular formula C23H25ClN2O4S B12376212 Eprosartan-d6 (hydrochloride)

Eprosartan-d6 (hydrochloride)

Cat. No.: B12376212
M. Wt: 467.0 g/mol
InChI Key: IJWHZPCODALTBX-FLACYEQPSA-N
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Description

Eprosartan-d6 (hydrochloride) is a deuterated form of Eprosartan, an angiotensin II receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Eprosartan. The deuterium labeling in Eprosartan-d6 helps in tracing and quantifying the drug during the development process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eprosartan-d6 (hydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Eprosartan molecule. This process typically includes the following steps:

Industrial Production Methods: Industrial production of Eprosartan-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Eprosartan-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eprosartan-d6 (hydrochloride) is widely used in scientific research, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracing and quantification of the drug in biological systems.

    Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new formulations and improving the efficacy of existing drugs.

    Biological Research: Studying the interaction of the drug with various biological targets.

Mechanism of Action

Eprosartan-d6 (hydrochloride) exerts its effects by blocking the binding of angiotensin II to the AT1 receptor. This action leads to the relaxation of vascular smooth muscle and vasodilation, resulting in reduced blood pressure. Additionally, it inhibits the production of norepinephrine, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C23H25ClN2O4S

Molecular Weight

467.0 g/mol

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid;hydrochloride

InChI

InChI=1S/C23H24N2O4S.ClH/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H/b18-12+;/i7D,8D,9D,10D,15D2;

InChI Key

IJWHZPCODALTBX-FLACYEQPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H].Cl

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.Cl

Origin of Product

United States

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